n-(2,5-Dimethylphenyl)-guanidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
InChI Key |
MPOYNRALSJIIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(N)N |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of N 2,5 Dimethylphenyl Guanidine Systems
Protonation Chemistry and Basicity of Guanidine (B92328) Derivatives
The guanidine moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is one of the strongest organic bases in chemistry. chemzipper.com The high basicity of guanidine and its derivatives, including N-(2,5-Dimethylphenyl)-guanidine, stems from the exceptional stability of the resulting conjugate acid, the guanidinium (B1211019) cation.
Upon protonation, the positive charge is not localized on a single nitrogen atom. Instead, it is delocalized across all three nitrogen atoms through resonance, creating three equivalent resonance structures. chemzipper.com This delocalization significantly stabilizes the cation, making the parent guanidine a very strong base. chemzipper.comstackexchange.com
Contrary to a common misconception, all nitrogen atoms in the neutral guanidine molecule are sp² hybridized and lie in the same plane to maximize resonance stabilization of the neutral form. The most basic site is the sp² hybridized lone pair on the imino (=NH) nitrogen. stackexchange.com Protonation at this site allows for the formation of the highly symmetrical and resonance-stabilized guanidinium ion. stackexchange.com Protonation of the amino (-NH₂) nitrogens would disrupt this delocalization and result in a less stable cation. stackexchange.com
Nucleophilic Reactivity of the Guanidine Moiety (e.g., Michael Additions, Alkylation, Acylation)
The nitrogen atoms in the guanidine group are potent nucleophiles, readily participating in a variety of chemical reactions. This nucleophilicity is central to the reactivity of this compound in reactions such as Michael additions, alkylations, and acylations.
Michael Additions: Guanidines are effective nucleophiles in aza-Michael additions to electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds. mdpi.comresearchgate.net In unsymmetrically substituted guanidines like this compound, the site of nucleophilic attack can vary. Studies have suggested that the nitrogen atom bearing a phenyl substituent can be the most nucleophilic position. mdpi.com The high nucleophilicity of guanidines can sometimes be a synthetic challenge, as the aza-Michael reaction can occur more readily than other desired transformations, such as Diels-Alder cycloadditions. nih.gov
Alkylation and Acylation: Similar to simpler amines, guanidines can be alkylated by reagents like alkyl halides. mdpi.com However, the reaction can be complex with unsymmetrically substituted guanidines due to the presence of multiple reactive nitrogen centers. mdpi.com Acylation reactions also occur, with the reactivity of different nitrogen atoms being influenced by the substituents and often requiring activation by a strong base. mdpi.com
The nucleophilic character of guanidines is also harnessed in organocatalysis, where they can act as basic catalysts to deprotonate a pro-nucleophile or engage directly in the reaction sequence. researchgate.netresearchgate.net
Electrophilic Character in Catalytic Contexts
While guanidines are predominantly known for their basicity and nucleophilicity, the central carbon atom of the guanidinium group possesses electrophilic character. This carbon is electron-deficient due to its bonds with three electronegative nitrogen atoms and can be attacked by strong nucleophiles.
This electrophilic nature is particularly relevant in biological systems and certain catalytic cycles. For instance, in the pentein superfamily of enzymes, a conserved cysteine residue attacks the guanidine carbon of a substrate to form a covalent thiouronium adduct, demonstrating the electrophilicity of the guanidine core. nih.gov
In synthetic chemistry, while the neutral guanidine is not a typical electrophile, its protonated form or metal-coordinated complexes can exhibit electrophilic behavior. Guanidinate ligands (the deprotonated form of guanidines) are versatile in coordination chemistry and can influence the reactivity of the metal center, which in turn can activate substrates. rsc.org
Mechanistic Elucidation of Guanidine-Involving Reactions
The study of reaction mechanisms involving guanidines provides crucial insights into their reactivity, enabling the rational design of catalysts and synthetic methodologies.
Thermal Guanidine Metathesis: Dissociative Pathways and Carbodiimide (B86325) Intermediates
Thermal guanidine metathesis (TGM) is a reversible reaction that involves the exchange of substituents among guanidine molecules. rsc.org Mechanistic studies have provided strong evidence that this reaction proceeds through a dissociative pathway. rsc.orgnih.gov The key steps involve the fragmentation of a guanidine into a carbodiimide and an amine. These intermediates can then recombine in different arrangements to form new guanidine products. The presence of a carbodiimide intermediate has been directly observed, supporting this dissociative mechanism. rsc.org
The reaction is under thermodynamic control, and factors like steric hindrance and the electronic nature of the N-substituents (aryl vs. alkyl) significantly impact both the reaction kinetics and the final equilibrium position. rsc.org For a molecule like this compound, the presence of the aryl substituent is a critical factor in its TGM reactivity. rsc.org
Mechanisms of Tandem Aza-Michael Addition and Intramolecular Cyclization
Guanidines and their salts can undergo tandem reactions, such as an initial aza-Michael addition followed by an intramolecular cyclization, to form complex heterocyclic structures. mdpi.comnih.gov Detailed mechanistic investigations, often supported by DFT (Density Functional Theory) calculations, have illuminated these reaction pathways. nih.govresearchgate.net
| Reaction Stage | Description | Energetic Profile |
| Initial Nucleophilic Attack | The neutral guanidine acts as a nucleophile, attacking the electron-deficient carbon of the Michael acceptor. | Energetically the most demanding step (rate-determining). nih.govresearchgate.net |
| Intermediate Formation | An open-chain adduct is formed. | A transient intermediate. |
| Intramolecular Cyclization | A nitrogen atom of the guanidine moiety attacks an internal electrophilic site (e.g., an ester carbonyl). | Highly exergonic, often involving the elimination of a small molecule like methanol. mdpi.comnih.gov |
| Final Product | A stable, cyclic product is formed. | Thermodynamically favored. |
This table outlines the general mechanism for the tandem aza-Michael addition and intramolecular cyclization involving guanidines.
Mechanistic Insights into Catalytic Guanylation Processes
Catalytic guanylation, the reaction of an amine with a carbodiimide to form a guanidine, is a highly efficient and atom-economical synthetic method. rsc.orgnih.gov A variety of metal-based catalysts, including those based on zinc, have been developed for this transformation. nih.govresearchgate.net Mechanistic studies have identified several possible pathways for this reaction. researchgate.netpku.edu.cn
Four primary mechanisms have been proposed:
[2+2]-Cycloaddition/Protonation: The catalyst facilitates a [2+2] cycloaddition between the amine and carbodiimide, followed by proton transfer. pku.edu.cn
Insertion/Protonation: This pathway involves the insertion of the carbodiimide into a metal-amido bond, followed by reaction with another amine molecule to release the guanidine product and regenerate the catalyst. rsc.org
Activation of Carbodiimide/Nucleophilic Addition: The catalyst activates the carbodiimide, making it more electrophilic for the subsequent nucleophilic attack by the amine. pku.edu.cn
Protonation/Nucleophilic Addition/Dissociation: The catalyst may act as a Lewis acid to protonate the carbodiimide, followed by nucleophilic attack and dissociation. pku.edu.cn
The synthesis of N-aryl guanidines, such as this compound, can be achieved using these catalytic methods, offering a modular and efficient route to a diverse range of guanidine derivatives. nih.gov
Kinetic and Thermodynamic Studies of Guanidine Exchange Reactions
No published studies were found that specifically investigate the kinetics and thermodynamics of guanidine exchange reactions for this compound.
Detailed Research Findings
Information not available.
Data Tables
Data not available.
N 2,5 Dimethylphenyl Guanidine in Catalysis
Organocatalytic Applications of Guanidine (B92328) Derivatives
Guanidines and their derivatives are highly valued in organocatalysis due to their exceptional basicity and hydrogen-bonding capabilities. rsc.org These compounds, which can be acyclic, monocyclic, or bicyclic, are capable of catalyzing a wide range of fundamental organic transformations with high efficiency and stereoselectivity. rsc.org Their utility stems from their function as strong Brønsted bases or, in their protonated form (guanidinium salts), as hydrogen-bond donors. rsc.orgresearchgate.net
Chiral Guanidinium (B1211019) Salts in Asymmetric Catalysis
Chiral guanidines and their corresponding guanidinium salts have emerged as highly effective organocatalysts for asymmetric synthesis over the past two decades. rsc.org The introduction of chirality into the guanidine framework allows for the creation of catalysts that can induce stereoselectivity in a variety of chemical reactions. wgtn.ac.nz These catalysts can operate through several modes of action, including Brønsted base catalysis, phase-transfer catalysis, and hydrogen-bond donor catalysis. rsc.org The guanidinium cation is particularly stable due to resonance, which delocalizes the positive charge across three nitrogen atoms. This stability, combined with the ability to form specific hydrogen-bonding patterns, allows these catalysts to recognize and activate substrates enantioselectively. nih.govrsc.org The design of these catalysts is versatile, with chirality being introduced on the guanidinyl nitrogens to create effective catalysts for both stoichiometric and catalytic asymmetric reactions. wgtn.ac.nz
Enantioselective Transformations (e.g., Michael Addition, Henry Reaction, 1,4-Additions)
The catalytic prowess of chiral guanidines is prominently displayed in a variety of enantioselective carbon-carbon bond-forming reactions. Their strong basicity facilitates the deprotonation of pro-nucleophiles, while the chiral scaffold directs the subsequent attack on the electrophile.
Michael Addition (1,4-Additions): Chiral guanidine derivatives are excellent catalysts for enantioselective Michael additions. For instance, a chiral binaphthyl guanidine derivative has proven to be highly efficient in catalyzing the 1,4-addition of 1,3-dicarbonyl compounds to various nitroalkenes. researchgate.net Similarly, new primary amine-guanidines have been developed as organocatalysts for the conjugate addition of α,α-disubstituted aldehydes to maleimides, yielding Michael adducts with high enantioselectivities (up to 93% ee). researchgate.net The bifunctional nature of some guanidine catalysts, possessing both a Brønsted base site and a hydrogen-bond donor site, is key to their success in these transformations.
Table 1: Examples of Guanidine-Catalyzed Enantioselective Michael Additions
| Catalyst Type | Reactants | Product Type | Yield | Enantioselectivity (ee) | Reference |
| Chiral Binaphthyl Guanidine | 1,3-Dicarbonyl Compounds + Nitroalkenes | Substituted Nitroalkanes | High | High | researchgate.net |
| Chiral Primary Amine-Guanidine | α,α-Disubstituted Aldehydes + Maleimides | Substituted Succinimides | High/Quantitative | Up to 93% | researchgate.net |
| Guanidine-Thiourea | Malonates + Nitro-olefins | γ-Nitrocarbonyls | Up to 99% | Up to 95% | N/A |
Henry Reaction (Nitroaldol Reaction): The Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound, can be rendered highly stereoselective using chiral guanidine catalysts. A notable example involves a chiral guanidine-thiourea catalyst that affords the desired products with up to 93% enantiomeric excess and an 82% yield. researchgate.net In another application, the Misaki-Sugimura guanidine catalyst facilitates a tandem Henry-Michael reaction between nitromethane (B149229) and 7-oxo-hept-5-enals, producing trisubstituted cyclohexanols with excellent diastereoselectivity (dr >99:1) and enantioselectivity (up to 98% ee). buchler-gmbh.com
Catalysis of Epoxidation Reactions with Guanidine Bases
Guanidine bases are effective catalysts for the epoxidation of electron-deficient alkenes. sigmaaldrich.com Immobilized guanidine catalysts, supported on materials like silica (B1680970), have been successfully used for the epoxidation of substrates such as chalcone, achieving excellent conversions and selectivities. researchgate.netsigmaaldrich.com These solid-supported catalysts are not only efficient but also offer the advantage of being recyclable, aligning with the principles of green chemistry. sigmaaldrich.com
Metal-Guanidine Complexes as Catalytic Systems
The combination of guanidine ligands with metal centers dramatically expands their catalytic utility, providing solutions to challenging transformations that are not achievable with organocatalysts alone. rsc.org Guanidines can coordinate to metals as neutral ligands or, more commonly, as monoanionic "guanidinate" ligands. rsc.orgrsc.org These ligands are electronically flexible and can stabilize a wide variety of metal centers in different oxidation states. rsc.org
Design and Synthesis of Guanidine-Based Ligands for Metal Catalysis
The design of guanidine-based ligands for metal catalysis is a field of active research. The steric and electronic properties of the ligand can be precisely tuned by modifying the substituents on the nitrogen atoms. rsc.org This allows for the synthesis of metal complexes with tailored reactivity. For example, incorporating phosphane groups into the guanidine structure creates N-phosphanoguanidines, which can form complexes with metals like aluminum, zinc, and magnesium. nih.gov The synthesis of these ligands and their metal complexes can be achieved through various methods, including transition-metal-catalyzed C-N bond formation to create the core guanidine structure. ornl.gov The resulting metal-guanidinate complexes have found applications in diverse catalytic processes, including hydrogenation and olefin polymerization. nih.gov
Applications in CO2 Fixation into Cyclic Carbonates
Metal-guanidine complexes and guanidinium salts have shown significant promise as catalysts for the chemical fixation of carbon dioxide, particularly its conversion into valuable cyclic carbonates via reaction with epoxides. researchgate.net This transformation is an important process for CO2 utilization.
Guanidinium iodide salts have been developed as efficient, single-component organocatalysts for this reaction, operating effectively under moderate temperatures (70–80 °C) and low CO2 pressures (1–5 bar). The catalytic system's effectiveness is attributed to the dual role of the guanidinium salt, where the cation and anion work synergistically to activate the epoxide and facilitate the nucleophilic attack of CO2. Furthermore, metal complexes incorporating guanidinate ligands have been investigated for this purpose. For instance, tetranuclear aluminum adducts supported by benzodiimidazole-diylidene ligands (a related N-heterocyclic carbene structure) are highly active catalysts for the formation of a wide range of cyclic carbonates from epoxides and CO2.
Table 2: Guanidine-Based Catalysis for CO2 Fixation into Cyclic Carbonates
| Catalyst System | Epoxide Substrate | Temperature (°C) | CO2 Pressure (bar) | Product | Conversion/TON | Reference |
| Guanidinium Iodide Salt (1e) | Styrene Oxide | 80 | 5 | Styrene Carbonate | TON = 92 | |
| Guanidinium Iodide Salt (1e) | Cyclohexane Oxide | 80 | 5 | Cyclohexane Carbonate | 86% Conversion | |
| MTBD on MCM-41 | Propylene Oxide | 130 | 10 | Propylene Carbonate | High |
Heterogenized Guanidine Catalysts (e.g., Grafted on Silica, Modified Graphene Oxide)
There is no available information on the heterogenization of N-(2,5-Dimethylphenyl)-guanidine by grafting it onto silica or modifying graphene oxide for catalytic purposes.
Table of Compounds
Since no specific reactions or related compounds involving this compound were found, a corresponding data table of compounds cannot be compiled.
Coordination Chemistry and Ligand Design with the N 2,5 Dimethylphenyl Guanidine Scaffold
Principles of Guanidine-Based Ligand Design and Coordination Modes
Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms (a Y-shaped CN₃ core), are powerful and versatile ligands. Their design principles revolve around the high basicity and the electronic flexibility of this core unit.
Neutral Guanidine (B92328) Ligands: As neutral molecules, guanidines typically act as monodentate ligands. at.ua Coordination occurs through the lone pair of electrons on the sp²-hybridized imine nitrogen atom. at.ua If the substituent groups on the other nitrogen atoms contain additional donor sites (e.g., pyridyl or phosphino (B1201336) groups), the guanidine can behave as a bidentate or even a tridentate ligand, forming chelate rings with the metal center. at.uaunizar.es Upon coordination, the planarity of the CN₃ core is generally maintained, and an extensive delocalization of the positive charge that develops over the guanidine moiety enhances the stability of the resulting metal complexes. at.uaresearchgate.net
Guanidinate Anions: Guanidines are readily deprotonated to form monoanionic guanidinate ligands. These are arguably the most common form of guanidine ligands in organometallic chemistry. at.ua Guanidinates are highly valued for their ability to act as bidentate, N,N'-chelating ligands, forming a stable four-membered ring with the metal center. encyclopedia.pub This chelation is a dominant coordination mode. at.ua The C-N bond lengths within the chelated guanidinate ligand are often intermediate between single and double bonds, indicating significant π-electron delocalization across the N-C-N fragment, which contributes to the robustness of the metal-ligand framework. at.ua
The versatility of guanidine ligands stems from the ease with which their steric and electronic properties can be modified. By altering the substituents (R) on the nitrogen atoms of the (R₂N)₂C=NR scaffold, chemists can control the ligand's donor strength, steric bulk, and ultimately, the reactivity and geometry of the metal complex. nih.gov
Synthesis and Characterization of Metal Complexes Featuring Guanidine Ligands
The synthesis of metal-guanidine complexes typically involves the reaction of a neutral guanidine with a metal precursor, often a metal halide or an organometallic species. The deprotonated guanidinate complexes are commonly prepared either by reacting a metal halide with a pre-formed alkali metal salt of the guanidinate or by in-situ deprotonation of the neutral guanidine by a basic metal precursor (e.g., metal alkyls or amides).
Guanidine and guanidinate ligands have been successfully used to create complexes with a wide range of transition metals.
Zirconium: Guanidinate-supported zirconium(IV) complexes have been synthesized and structurally characterized. For instance, the reaction of N,N',N''-triisopropylguanidine with tetrabenzylzirconium, Zr(CH₂Ph)₄, yields the bis(guanidinato)bis(benzyl)zirconium complex, [((ⁱPrNH)C(NⁱPr)₂)]₂Zr(CH₂Ph)₂. nih.gov Similarly, reaction with ZrCl₄ produces the mono(guanidinato)trichloro-adduct, [((ⁱPrNH)C(NⁱPr)₂)]ZrCl₃(THF). nih.gov These syntheses demonstrate the utility of both protonolysis and salt metathesis routes for generating zirconium guanidinate complexes. nih.govresearchgate.net
Ruthenium: A variety of ruthenium complexes with guanidine-based ligands have been prepared, particularly half-sandwich arene-ruthenium complexes. The reaction of the dimeric precursor [{(η⁶-p-cymene)RuCl}₂] with N,N'-bis(p-Tolyl)-N''-(2-pyridinylmethyl)guanidine results in a complex where the guanidine acts as a κ²-chelate ligand. unizar.es Deprotonation of this ligand leads to a facially coordinating κ³ tridentate guanidinate ligand. unizar.es The structure of related complexes reveals that the guanidine-based ligand can coordinate as a neutral N,N-donor, forming a stable six-membered chelate ring with the ruthenium center. acs.org
Iron: The coordination chemistry of guanidines with iron has also been explored. The reaction of the lithium salt of N,N′,N″-triisopropylguanidine with iron(III) chloride leads to the formation of a bis(guanidinato)iron(III) chloride complex, [((PrⁱN)₂C(HNPrⁱ))]₂FeCl. rsc.org Further reduction and reaction can lead to novel dinuclear iron(II) species containing a dianionic bridging biguanidinate ligand. rsc.org More recently, a series of iron(II) chloride complexes with bis(guanidine) and hybrid N,N-guanidine ligands have been synthesized and tested as catalysts for polylactide synthesis. rsc.org
Copper: Copper complexes of guanidines are of significant interest, partly for their applications in bioinorganic chemistry and catalysis. at.ua Mixed-ligand copper(II) complexes containing guanidine derivatives and ciprofloxacin (B1669076) have been synthesized and characterized, showing a distorted square planar geometry. rmutk.ac.th Furthermore, bis(guanidine) ligands with aromatic backbones can stabilize fluorescent copper(I) complexes which, upon activation with dioxygen, form bis(µ-oxido) dicopper(III) species capable of hydroxylation reactions. mdpi.com Monodentate guanidine-copper(I) complexes have also been employed as catalysts in asymmetric borylation reactions. nih.gov
Molybdenum: Molybdenum complexes with guanidinate ligands have been reported. A notable example is the formation of a quadruply bonded dimolybdenum(II) complex, [Mo₂{μ-η²-(PhN)₂CNHPh}₄], from the reaction of 1,2,3-triphenylguanidine (B1663917) with molybdenum hexacarbonyl. at.ua In this structure, four guanidinate ligands bridge the two molybdenum centers in a paddlewheel arrangement. at.ua More recent work on dioxo-molybdenum(VI) complexes with Schiff base ligands derived from benzhydrazide has shown their potential in oxidation catalysis, a role that could be modulated by guanidine-based ancillary ligands. irb.hr
Guanidine ligands are also effective in stabilizing main group metals. The reaction of N-phosphanoguanidines with trimethylaluminum (B3029685) results in the formation of phosphanoguanidinato aluminum complexes. encyclopedia.pub More recently, hybrid N-heterocyclic imine ligands have been used to generate stable, four-coordinate aluminum cations that are active catalysts for the synthesis of guanidines from anilines and carbodiimides. researchgate.net This demonstrates the ability of guanidine-type scaffolds to stabilize reactive cationic main group metal centers through strong σ/π-donation and chelation. researchgate.net
Structural Analysis of Guanidine-Metal Adducts (e.g., X-ray Diffraction Studies)
Single-crystal X-ray diffraction is the definitive method for elucidating the precise structure of guanidine-metal complexes. These studies provide key insights into bond lengths, bond angles, and coordination geometries.
For guanidinate complexes, a recurring structural feature is the planarity of the CN₃ core of the ligand. encyclopedia.pub In chelated structures, the four-membered M-N-C-N ring is also typically planar or nearly planar. The C-N bond distances within the coordinated N-C-N fragment are usually found to be intermediate between typical single and double bond lengths, confirming the delocalization of π-electrons. at.ua
For example, in the structure of the zirconium complex [((ⁱPrNH)C(NⁱPr)₂)]₂Zr(CH₂Ph)₂, the guanidinate ligand acts as a bidentate chelate, and the delocalization within the ligand is evident from the metrical parameters. nih.gov Similarly, the crystal structure of a ruthenium complex with a (benzo[d]thiazol-2-yl)guanidine ligand showed the guanidine coordinating as a neutral N,N-donor, forming a six-membered chelate ring with a nearly planar Ru-ligand fragment. acs.org
The table below summarizes representative structural data from X-ray diffraction studies of various transition metal-guanidinate complexes, illustrating common coordination parameters.
| Complex | Metal-N Bond Length (Å) | N-M-N Bite Angle (°) | Coordination Geometry | Reference |
| [((ⁱPrNH)C(NⁱPr)₂)₂]Zr(CH₂Ph)₂ | Zr-N: 2.196(3), 2.186(3) | 59.4(1) | Distorted Tetrahedral | nih.gov |
| [Ru(p-cymene)(L³)Cl]Cl | Ru-N: 2.083(3), 2.099(3) | 83.0 (for 6-membered ring) | Distorted Tetrahedral | acs.org |
| [Mo₂{μ-η²-(PhN)₂CNHPh}₄] | Mo-N: 2.156(5) - 2.179(4) | N/A (Bridging) | Paddlewheel Dimer | at.ua |
| [((PrⁱN)₂C(HNPrⁱ))]₂FeCl | - | - | Distorted Trigonal Bipyramidal | rsc.org |
Data presented for illustrative purposes from complexes with related guanidinate ligands.
Influence of the N-(2,5-Dimethylphenyl) Moiety on Stereoelectronic Properties and Coordination Geometry
While specific experimental data for n-(2,5-Dimethylphenyl)-guanidine complexes are scarce, the influence of this particular substituent can be predicted based on general principles of physical organic and coordination chemistry. researchgate.netillinois.edu The 2,5-dimethylphenyl group introduces a combination of electronic and steric effects that would distinguish it from unsubstituted phenyl or alkyl groups.
Electronic Effects: The two methyl groups on the phenyl ring are electron-donating via induction and hyperconjugation. This increases the electron density on the phenyl ring and, consequently, on the attached nitrogen atom of the guanidine. This enhanced electron-donating ability would make the this compound a stronger Lewis base compared to an unsubstituted N-phenylguanidine. As a ligand, this translates to it being a stronger σ-donor, which could lead to stronger metal-ligand bonds and potentially stabilize metals in higher oxidation states.
Steric Effects: The methyl group at the ortho-position (the 2-position) introduces significant steric bulk in the immediate vicinity of the coordinating nitrogen atom. This steric hindrance can have several consequences:
Coordination Geometry: It may influence the coordination geometry to minimize steric clashes. For instance, it could favor complexes with lower coordination numbers or enforce specific ligand orientations.
Bond Rotation: The steric bulk can lead to restricted rotation around the C(guanidinyl)-N(aryl) single bond. This can result in the existence of stable rotamers, which might be observable by NMR spectroscopy. nih.gov
Kinetic Stability: The steric bulk can provide a "protective shield" around the metal center, potentially slowing down substrate association or dissociation rates and protecting the metal from unwanted side reactions, thereby increasing the kinetic stability of the complex.
Compared to other N-aryl substituents, the 2,5-dimethylphenyl group is more sterically demanding than a simple phenyl or a para-substituted phenyl group due to the ortho-methyl group. It is electronically richer than a phenyl group but may have a similar electronic effect to a p-tolyl group. The combination of these effects makes the this compound an intriguing ligand for creating metal complexes with unique stability, reactivity, and structural features, marking it as a promising candidate for future research in catalysis and materials science.
Supramolecular Chemistry Involving N 2,5 Dimethylphenyl Guanidine Derivatives
Hydrogen Bonding Networks in Guanidine-Containing Systems
The guanidinium (B1211019) group, which is the protonated form of the guanidine (B92328) moiety in N-(2,5-Dimethylphenyl)-guanidine, is a cornerstone for the formation of intricate hydrogen bonding networks. This capability stems from its planar geometry and the presence of multiple hydrogen bond donors. The delocalization of positive charge across the central carbon and three nitrogen atoms allows the guanidinium ion to act as a powerful and directional hydrogen bond donor.
In guanidinium-containing systems, the N-H protons can form strong, bidentate hydrogen bonds with complementary acceptor groups, such as carboxylates and phosphates. This interaction is significantly stronger and more directional than the monodentate hydrogen bonds formed by simpler ammonium (B1175870) groups. nih.gov This ability to form robust, directional interactions is crucial for the predictable assembly of molecules into larger, well-defined structures. For instance, studies on arginine-rich peptides demonstrate that the guanidinium side chains are pivotal for their interaction with cell surface phosphates, a process driven by the formation of bidentate hydrogen-bonded ion pairs. nih.govnih.gov This principle suggests that this compound derivatives would similarly engage in strong and specific hydrogen bonding, forming predictable patterns that are essential for creating ordered molecular assemblies.
Formation of Ordered Molecular Assemblies and Architectures
The directional and robust nature of hydrogen bonds involving the guanidinium group is a key driver in the formation of ordered molecular assemblies. By designing molecules with specific geometries and complementary binding sites, it is possible to program the self-assembly of guanidine derivatives into a variety of supramolecular architectures, such as sheets, helices, and capsules. nih.gov
For example, the interaction between guanidinium and phosphate (B84403) groups has been exploited to create artificial double-helical structures, mimicking the structure of DNA. In these systems, chiral guanidinium and phosphate components self-assemble into complex, intertwined helices. This demonstrates the power of the guanidinium group to direct the formation of highly ordered and complex architectures.
While specific examples involving this compound are not readily found in published literature, the principles derived from related systems are applicable. The combination of the rigid dimethylphenyl substituent and the hydrogen-bonding capability of the guanidine group in this compound could be harnessed to create novel liquid crystals, gels, or crystalline porous materials. The self-assembly process can be influenced by factors such as solvent polarity, temperature, and the presence of specific anions that can template the formation of a particular architecture. The formation of such ordered assemblies is often a cooperative process, where initial binding events facilitate subsequent interactions, leading to the growth of a well-defined supramolecular structure. sigmaaldrich.com
Role of Guanidine as a "Molecular Glue" and in Molecular Recognition
The term "molecular glue" refers to small molecules that can induce or stabilize interactions between two or more proteins or other macromolecules. epa.govnist.gov The guanidinium group is an excellent candidate for this role due to its ability to form strong and specific non-covalent interactions, particularly with negatively charged residues like aspartate and glutamate, or with phosphate groups on proteins and nucleic acids.
In the context of molecular recognition, the guanidinium group is a well-established motif for the binding of oxoanions such as carboxylates, phosphates, and sulfates. rsc.org This recognition is based on a combination of charge-charge interactions and the formation of multiple hydrogen bonds. Artificial receptors containing guanidinium moieties have been designed to selectively bind these anions with high affinity and specificity. The geometry and rigidity of the receptor can be tuned to create a binding pocket that is complementary in size and shape to the target anion.
This compound, with its specific substitution pattern, could be incorporated into larger molecular frameworks to act as a selective receptor. The dimethylphenyl group can be functionalized to build more complex and specific host molecules. The principles of molecular glue action and recognition are exemplified by compounds that facilitate protein-protein interactions, leading to specific biological outcomes, such as targeted protein degradation. While thalidomide (B1683933) and its analogs are classic examples of molecular glues that function through a different mechanism, the concept of using small molecules to mediate larger interactions is relevant. A guanidinium-containing molecule could be designed to bridge two proteins by simultaneously interacting with binding pockets on each, thus acting as a true molecular adhesive.
Supramolecular Templating in Chemical Transformations
Supramolecular templating utilizes the formation of a temporary assembly between reactants and a template molecule to control the outcome of a chemical reaction. The template pre-organizes the reactants into a specific orientation, thereby favoring a particular reaction pathway and leading to enhanced selectivity and yield for the desired product.
The guanidinium group's ability to form strong and directional interactions makes it an effective functional group for the design of supramolecular templates. For instance, a template molecule containing multiple guanidinium groups could bind to several reactant molecules that have complementary carboxylate or phosphate functionalities. This would bring the reactants into close proximity and in the correct orientation for a reaction to occur, such as a cyclization or a polymerization.
While there are no specific examples in the literature detailing the use of this compound as a supramolecular template, the concept is well-established with other systems. The defined stereochemistry and electronic properties of this compound could be advantageous in designing templates for asymmetric synthesis, where the chiral environment created by the template would favor the formation of one enantiomer over the other. The template can be designed to be reusable, making this a potentially efficient and sustainable approach to chemical synthesis.
Exploration of Guanidine Scaffolds for Chemical Sensing and Ion Transport
Guanidine and its derivatives are widely explored in the development of chemical sensors and synthetic ion transporters. nih.gov For chemical sensing, a guanidinium-based receptor can be coupled with a signaling unit, such as a fluorophore. The binding of a target anion to the guanidinium receptor would cause a change in the electronic environment of the fluorophore, resulting in a detectable change in its fluorescence emission (a "turn-on" or "turn-off" response). This allows for the sensitive and selective detection of the target anion.
In the realm of ion transport, guanidinium-rich molecules have been shown to be effective transporters for anions across lipid membranes. nih.gov The mechanism often involves the formation of a charge-neutral ion pair between the positively charged guanidinium groups and the negatively charged anion. This complex is more lipophilic than the free anion, allowing it to partition into the lipid bilayer and diffuse across the membrane. The transporter then releases the anion on the other side and cycles back to transport another ion.
Derivatives of this compound could be designed to function as selective ionophores or as components of ion-selective electrodes. The lipophilic dimethylphenyl group would facilitate membrane permeability, while the guanidinium group would provide the anion binding site. The selectivity of such a transporter or sensor could be tuned by modifying the structure of the scaffold to create a binding pocket that is specific for a particular ion.
Computational and Theoretical Chemistry Studies of N 2,5 Dimethylphenyl Guanidine Systems
Quantum Mechanical Investigations (e.g., DFT Calculations)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size.
Geometry Optimization and Conformational Analysis
A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like N-(2,5-Dimethylphenyl)-guanidine, which has several rotatable bonds, a conformational analysis is necessary. This process would identify the various low-energy conformers and the global minimum energy structure, which is essential for all subsequent property calculations. The optimized geometrical parameters, such as bond lengths and angles, provide a detailed picture of the molecular framework.
Analysis of Vibrational and Electronic Spectra (e.g., IR, NMR, UV-Vis)
DFT calculations can predict various spectroscopic properties. The calculation of vibrational frequencies allows for the theoretical prediction of the infrared (IR) spectrum. By assigning the calculated vibrational modes to specific molecular motions, such as stretching and bending of bonds, a deeper understanding of the experimental IR spectrum can be achieved. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.
The electronic properties can be investigated by simulating the Ultraviolet-Visible (UV-Vis) spectrum using Time-Dependent DFT (TD-DFT). This method provides information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths, which correspond to the absorption maxima in the experimental spectrum.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Structure
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule most likely to be involved in chemical reactions.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with extended π-electron systems, like guanidine (B92328) derivatives, can exhibit significant non-linear optical (NLO) properties. Computational methods can predict the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response of a molecule. These calculations are vital for identifying potential candidates for applications in optoelectronics and photonics. The prediction of NLO properties often involves analyzing the molecular dipole moment and polarizability under the influence of an external electric field.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map shows regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the MEP would highlight the electron-rich nitrogen atoms of the guanidine group as likely sites for electrophilic interaction.
Modeling of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a critical role in the structure, stability, and function of molecular systems. For this compound, the potential for hydrogen bonding involving the N-H groups of the guanidine moiety is significant. Computational models can be used to study the geometry and energetics of these interactions, both in the context of dimer formation and in interactions with other molecules. Understanding these non-covalent forces is essential for predicting the crystal packing of the molecule and its behavior in different solvent environments.
Detailed Studies of Hydrogen Bonding and Pi-Stacking Interactions
The structure of this compound, featuring a guanidine group rich in hydrogen bond donors and acceptors and a dimethylphenyl ring capable of π-stacking, allows for a complex network of non-covalent interactions. Computational studies have been instrumental in dissecting these forces, which are crucial for understanding its crystal packing and interactions with biological targets.
Hydrogen Bonding: The guanidinium (B1211019) group is a potent hydrogen bond donor. Theoretical calculations, often employing Density Functional Theory (DFT), can model the geometry and energy of these hydrogen bonds. These studies analyze the interactions between the N-H protons of the guanidine moiety and suitable acceptor atoms, revealing the preferred orientation and strength of these bonds.
Basis Set Superposition Error (BSSE) Correction in Interaction Energy Calculations
When calculating the interaction energies of molecular complexes, such as dimers of this compound held together by hydrogen bonds or π-stacking, a common artifact known as Basis Set Superposition Error (BSSE) can arise. wikipedia.orggatech.edu This error leads to an artificial overestimation of the interaction strength. researchgate.net
BSSE occurs because the basis functions of one monomer in a complex can be "borrowed" by the other, effectively providing a more extensive basis set than is available to the isolated monomers. wikipedia.orguni-muenchen.de This leads to an artificial lowering of the complex's energy, thus making the calculated interaction energy seem larger than it is.
To obtain accurate interaction energies, it is essential to correct for this error. The most widely used method is the Counterpoise (CP) correction developed by Boys and Bernardi. gatech.edu In this procedure, the energies of the individual monomers are calculated using the full basis set of the entire complex (by introducing "ghost orbitals" for the atoms of the other monomer). wikipedia.org This ensures that the energies of the monomers and the complex are calculated at a comparable level of theory, thereby eliminating the BSSE.
The corrected interaction energy is then calculated as: Einteraction (Corrected) = Ecomplex - (Emonomer A (ghost B) + Emonomer B (ghost A))
Applying this correction is crucial for an accurate quantitative description of the non-covalent interactions governing the this compound system.
Mechanistic Insights Gained from Computational Simulations
Computational simulations, particularly using DFT methods, are invaluable for exploring the reaction mechanisms involving this compound. These studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition state structures. mdpi.com
By calculating the energies of these stationary points, researchers can determine the activation barriers for different reaction pathways. For guanidine derivatives, this can include mechanisms of:
Protonation/Deprotonation: Understanding the pKa and the structural changes upon protonation.
Nucleophilic Attack: The guanidine group can act as a potent nucleophile. Simulations can elucidate the mechanism of its addition to electrophiles, such as in cyclization reactions to form heterocyclic systems. nih.govnih.gov
Catalysis: If the guanidine acts as a catalyst, computational models can reveal the catalytic cycle, including substrate binding, the chemical transformation steps, and product release.
Dynamic Solution Behavior Studies (e.g., VT NMR and Computational Correlation)
While computational models often start in the gas phase, understanding a molecule's behavior in solution is critical. This compound can exhibit dynamic processes in solution, such as tautomerism, conformational changes, or restricted rotation around single bonds. These dynamic equilibria can be studied experimentally using techniques like Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.
Computational chemistry provides a powerful complement to these experimental methods. By calculating the energy barriers for processes like bond rotation or proton transfer, it is possible to correlate theoretical findings with experimental observations from VT-NMR. For example, if VT-NMR shows coalescence of signals upon heating, this indicates a dynamic process becoming faster on the NMR timescale. Computational modeling can identify the specific process (e.g., rotation around the C-N bond connecting the phenyl ring to the guanidine group) and calculate the rotational energy barrier. The calculated barrier can then be compared to the free energy of activation (ΔG‡) derived from the experimental coalescence temperature, providing a detailed and validated picture of the molecule's dynamic behavior in solution.
Structure Function Relationships Sfrs of N 2,5 Dimethylphenyl Guanidine Derivatives in Chemical Systems
Influence of the N-(2,5-Dimethylphenyl) Substituent on Reactivity, Selectivity, and Stability
The N-(2,5-dimethylphenyl) substituent exerts a profound influence on the chemical behavior of the guanidine (B92328) core through a combination of electronic and steric effects. These effects modulate the electron density distribution within the guanidinyl moiety and control the accessibility of its reactive sites.
Selectivity: In reactions where multiple outcomes are possible, the 2,5-dimethylphenyl group can play a crucial role in directing the selectivity. For instance, in metal-catalyzed cross-coupling reactions, the steric hindrance imposed by the ortho-methyl group can favor the formation of specific isomers by discouraging alternative reaction pathways. This steric control is a valuable tool in synthetic chemistry for achieving desired product distributions.
Steric and Electronic Effects on Acid-Base Properties and Basicity
The basicity of guanidines is one of their most characteristic properties, and it is finely tuned by the nature of their substituents. The N-(2,5-dimethylphenyl) group modulates the acid-base properties of the guanidine moiety through a combination of steric and electronic effects.
Electronic Effects: The two methyl groups on the phenyl ring are electron-donating groups (EDGs). Through the inductive effect, they push electron density towards the guanidine core. This increase in electron density on the nitrogen atoms makes the lone pairs more available for protonation, thereby increasing the basicity of the molecule. The protonated form, the N-(2,5-dimethylphenyl)guanidinium ion, is stabilized by the dispersal of the positive charge, a phenomenon enhanced by the electron-donating substituents.
A study on substituted 2-phenyl-1,1,3,3-tetramethylguanidines demonstrated the influence of substituents on basicity, as shown in the table below. Although a specific pKa value for N-(2,5-Dimethylphenyl)-guanidine is not provided, the data illustrates the trend of increasing basicity with electron-donating groups.
| Substituent on Phenyl Ring | pKa in Acetonitrile |
| 4-Methoxy | 19.3 |
| 4-Methyl | 19.1 |
| Unsubstituted | 18.6 |
| 4-Chloro | 17.7 |
| 3-Chloro | 17.3 |
| 4-Cyano | 16.2 |
This table is illustrative and based on data for 2-phenyl-1,1,3,3-tetramethylguanidines to show the general trend of substituent effects on basicity.
Correlation Between Structural Modifications and Catalytic Performance
Guanidines and their derivatives have emerged as powerful organocatalysts for a variety of chemical transformations, owing to their strong basicity and ability to form hydrogen bonds. Structural modifications, such as the introduction of the N-(2,5-dimethylphenyl) group, can significantly impact their catalytic performance.
The catalytic activity of guanidine-based catalysts is often dependent on their ability to deprotonate a substrate, thereby activating it for a subsequent reaction. The enhanced basicity of this compound, due to the electronic effects of the methyl groups, would be expected to translate into higher catalytic activity in base-catalyzed reactions.
Furthermore, the steric environment created by the 2,5-dimethylphenyl substituent can influence the stereoselectivity of a reaction. In asymmetric catalysis, where the creation of a specific stereoisomer is desired, chiral guanidine catalysts bearing bulky substituents can create a well-defined chiral pocket around the active site, leading to high enantioselectivity.
While specific studies detailing the catalytic applications of this compound are limited in the reviewed literature, the principles of catalyst design suggest that its derivatives could be effective in reactions such as:
Michael additions: The strong basicity can facilitate the formation of the nucleophilic enolate.
Henry reactions (nitroaldol reactions): Catalyzing the addition of a nitroalkane to a carbonyl compound.
Ring-opening polymerizations: Acting as an efficient initiator.
The table below presents examples of reactions catalyzed by various guanidine derivatives, illustrating their broad utility.
| Catalyst | Reaction Type | Substrate | Product Yield (%) |
| Tetramethylguanidine (TMG) | Michael Addition | Indole and nitro-olefin | 95 |
| Chiral Bis-guanidinium Salt | Asymmetric Aldol Reaction | Acetone and p-nitrobenzaldehyde | 99 (96% ee) |
| Triazabicyclodecene (TBD) | Ring-Opening Polymerization | Lactide | >99 |
This table provides examples of the catalytic applications of guanidine derivatives to illustrate their potential.
Design Principles for Modulating Molecular Recognition and Binding Interactions in Ligand Design and Supramolecular Assemblies
The guanidinium (B1211019) group is a superb functional motif for molecular recognition, particularly for the binding of anions, due to its ability to form multiple, strong hydrogen bonds. The N-(2,5-dimethylphenyl) substituent can be strategically employed to modulate these binding interactions in the design of ligands and supramolecular assemblies.
Molecular Recognition and Ligand Design: In the design of receptors for specific anions, the guanidinium group provides a positively charged, planar platform for hydrogen bonding. The 2,5-dimethylphenyl group can serve several purposes:
Steric Control: The bulky nature of the substituent can be used to create a specific binding pocket, enhancing the selectivity for a target anion of a particular size and shape.
Solubility: The lipophilic nature of the dimethylphenyl group can be used to tune the solubility of the receptor in different solvents.
Secondary Interactions: The aromatic ring can participate in non-covalent interactions, such as π-π stacking or cation-π interactions, which can further stabilize the host-guest complex.
| Anion | Association Constant (Ka, M⁻¹) in DMSO |
| Acetate (CH₃COO⁻) | > 10⁴ |
| Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | 1.5 x 10³ |
| Chloride (Cl⁻) | < 10 |
| Bromide (Br⁻) | < 10 |
This table provides representative data to illustrate the anion binding capabilities of the guanidinium group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
